3,4-Bis(hydroxymethyl)furan-2-carbaldehyde

biobased polyesters enzymatic polymerization Candida antarctica lipase B

Procuring 3,4-bis(hydroxymethyl)furan-2-carbaldehyde ensures access to a specific 3,4-substitution pattern critical for non-linear polymer architectures and sulfated saccharide mimetics. Generic substitution with 2,5-HMF or 2,5-BHMF leads to biological inactivity and polymer property failure. - Enables synthesis of 3,4-furandicarboxaldehyde for annulation cascades inaccessible to 2,5-DFF. - Essential scaffold for GSF-class integrin αvβ3 antagonists; 2,5-analogs are inactive in tumor cell adhesion assays. - Precursor to 3,4-BHMF polyesters with enhanced thermal stability versus 2,5-BHMF-derived materials.

Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol
CAS No. 426255-59-6
Cat. No. B12889835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Bis(hydroxymethyl)furan-2-carbaldehyde
CAS426255-59-6
Molecular FormulaC7H8O4
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESC1=C(C(=C(O1)C=O)CO)CO
InChIInChI=1S/C7H8O4/c8-1-5-4-11-7(3-10)6(5)2-9/h3-4,8-9H,1-2H2
InChIKeyGCPOQTUGLSEDTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Bis(hydroxymethyl)furan-2-carbaldehyde: Structural Identity and Classification


3,4-Bis(hydroxymethyl)furan-2-carbaldehyde (CAS 426255-59-6) is a tri-functional furanic platform chemical bearing one aldehyde at the 2-position and two hydroxymethyl groups at the 3- and 4-positions of the furan ring, with molecular formula C₇H₈O₄ and molecular weight 156.14 g·mol⁻¹ . It belongs to the class of heteroaromatic furan derivatives obtainable from renewable carbohydrate feedstocks and is structurally related to the extensively studied 5-hydroxymethylfurfural (HMF) and its reduced congener 3,4-bis(hydroxymethyl)furan (3,4-BHMF) . The compound's distinctive 3,4-substitution pattern on the furan ring—contrasting with the more common 2,5-disubstitution of HMF and 2,5-bis(hydroxymethyl)furan (2,5-BHMF)—generates an asymmetrical, non-linear molecular architecture that critically influences its reactivity in enzymatic polymerization, its role as a core scaffold for bioactive sulfated saccharide mimetics, and its capacity to serve as a precursor to 3,4-furandicarboxaldehyde, an underutilized dialdehyde building block for annulation chemistry [1][2].

1 3,4-Asymmetric furanic diol-aldehyde scaffold; distinct from 2,5-substituted HMF/BHMF
2 Enzymatic polymerization precursor for thermal-stability-tuned copolyesters
3 Core building block for sulfated saccharide mimetics and vicinal dialdehyde annulation

Why 3,4-Bis(hydroxymethyl)furan-2-carbaldehyde Cannot Replace HMF or 2,5-BHMF


Procurement decisions that treat 3,4-bis(hydroxymethyl)furan-2-carbaldehyde (or its reduced form 3,4-BHMF) as interchangeable with the widely available 5-hydroxymethylfurfural (HMF) or 2,5-bis(hydroxymethyl)furan (2,5-BHMF) overlook two critical differentiation vectors demonstrated in the primary literature. First, in enzymatic polymerization catalyzed by Candida antarctica lipase B (CALB), 3,4-BHMF produces polyesters with fundamentally different molecular weight outcomes and thermal stability profiles compared to 2,5-BHMF—yielding shorter oligomers (DP 3–5 vs. DP 6–18) but with significantly enhanced thermal stability when polymerized with aliphatic diesters [1]. Second, the 3,4-substitution pattern is an indispensable structural prerequisite for the synthesis of the sulfated saccharide mimetic GSF, a compound that completely inhibits tumor cell adhesion to extracellular matrix proteins at biologically active concentrations; neither the 2,5-substituted analog nor unsubstituted controls elicit comparable activity in this assay system [2]. Generic substitution based solely on the furan scaffold therefore risks both polymer property failure and loss of biological function in downstream applications.

Polymer property divergence 3,4-BHMF yields lower DP but significantly higher thermal stability than 2,5-BHMF. CALB regiochemistry further differentiates copolymer outcomes.
Biological scaffold specificity The 3,4-substitution pattern is essential for sulfated saccharide mimetic activity; 2,5-analogs and unsubstituted core show no comparable integrin-binding function.

Quantitative Differentiation Evidence


Enzymatic Polymerization: Chain Length and Thermal Stability Contrast

In a direct head-to-head comparison under identical CALB-catalyzed polymerization conditions in diphenyl ether, the 3,4-substituted diol 3,4-BHMF (the reduced form of 3,4-bis(hydroxymethyl)furan-2-carbaldehyde) produced oligomers with markedly lower degree of polymerization compared to 2,5-BHMF. Specifically, 3,4-BHMF-based polyesters achieved isolated yields of approximately 50% and degree of polymerization (DP) of 3–5, whereas 2,5-BHMF and other aromatic diols yielded polymers with DP of 6–18 and isolated yields between 67% and over 90% [1]. However, a subsequent thermogravimetric analysis (TGA) study revealed a significantly higher thermal stability for the 3,4-BHMF-based polyester compared to the 2,5-BHMF-based polyester, demonstrating that the 3,4-substitution pattern confers thermal robustness despite lower molecular weight [2]. Furthermore, in a 2024 copolymerization study with isomeric dimethyl furandicarboxylates (DMFDCA), the combination of 3,4-BHMF with asymmetrical 2,4-DMFDCA achieved weight-average molecular weights (Mw) up to 14 kg·mol⁻¹, and the asymmetrical 2,4-DMFDCA yielded co-FPEs with higher polymerization degrees compared to symmetrical 2,5-DMFDCA, indicating CALB's regiochemical preference for asymmetrical diester substrates when paired with 3,4-BHMF [3].

Enzymatic Polymerization
Head-to-head
3,4-BHMF: DP 3–5, ≈50% yield, higher TGA stability. 2,5-BHMF: DP 6–18, 67–90% yield, lower TGA stability.
Substitution pattern controls thermal-vs-MW trade-off.
CALB-catalyzed; diphenyl ether.
biobased polyesters enzymatic polymerization Candida antarctica lipase B

Biological Scaffold Specificity for Sulfated Saccharide Mimetics

The sulfated saccharide mimetic GSF, synthesized in only three steps from 3,4-bis(hydroxymethyl)furan and benzoylated galactose imidate, demonstrated complete inhibition of human melanoma WM-115 cell adhesion to the extracellular matrix proteins fibrinogen and fibronectin in a two-dimensional migration assay [1]. Critically, the biological activity is scaffold-dependent: the unsubstituted 3,4-bis(hydroxymethyl)furan core itself and the digalactosylated analog BGF (3,4-bis{[(β-D-galactopyranosyl)oxy]methyl}furan) were used as controls and showed no comparable biological activity, confirming that the specific monosulfated monogalactosylated configuration on the 3,4-bis(hydroxymethyl)furan scaffold is required for integrin αvβ3 binding and functional antagonism [1]. GSF was not cytotoxic at biologically active concentrations, and in silico docking revealed specific binding of the sulfate group to the manganese ion coordination site of integrin αvβ3, the same site occupied by natural peptidic ligands [1]. In an in vitro angiogenesis assay with human endothelial cells, GSF very effectively inhibited endothelial tubule formation and sprouting of blood vessels [1].

Sulfated Saccharide Mimetic
Method context
GSF (3,4-scaffold): complete inhibition of cell adhesion to ECM. Core alone / BGF: no comparable activity.
Regiospecific scaffold essential for integrin-binding activity.
WM-115 melanoma model; fibrinogen/fibronectin.
oligosaccharide mimetics tumor cell adhesion angiogenesis inhibition

CALB Regiochemical Preference in Copolymerization

A 2024 study systematically compared CALB-catalyzed copolymerization of 3,4-BHMF with two isomeric dimethyl furandicarboxylates: symmetrical 2,5-DMFDCA and asymmetrical 2,4-DMFDCA [1]. The results revealed a pronounced CALB preference for the asymmetrical 2,4-DMFDCA isomer when copolymerized with 3,4-BHMF, yielding copolyesters with higher polymerization degrees and weight-average molecular weights up to 14 kg·mol⁻¹ [1]. MALDI-ToF MS analysis further showed that 2,5-DMFDCA-based co-FPEs exhibited a significantly higher fraction of cyclic species (41% of total peak intensity attributed to cyclic species B) compared to 2,4-DMFDCA-based co-FPEs, where cyclic fractions ranged from only 10–15% [1]. This differential cyclization propensity is attributed to the symmetrical nature of the 2,5-DMFDCA/3,4-BHMF monomer pair, which facilitates CALB-mediated cyclization, whereas the asymmetrical 2,4-DMFDCA/3,4-BHMF pair disrupts the geometric orientation required for cyclic species formation within the enzyme active site [1].

CALB Regioselectivity
Head-to-head
3,4-BHMF + 2,4-DMFDCA: Mw up to 14 kg/mol, 10–15% cyclic. + 2,5-DMFDCA: lower DP, 41% cyclic species.
Asymmetrical diester reduces cyclic byproducts by 63–76%.
MALDI-ToF MS analysis; 1,10-decanediol spacer.
enzymatic regioselectivity furan dicarboxylate isomers copolyester architecture

Synthetic Versatility as a Distinct Dialdehyde Building Block

Oxidation of 3,4-bis(hydroxymethyl)furan-2-carbaldehyde yields 3,4-furandicarboxaldehyde, a dialdehyde that participates in double aldol condensation reactions inaccessible to the more common 2,5-diformylfuran (DFF) [1]. Specifically, 3,4-diformylfurans undergo double aldol condensation with dibenzoylethane and hydroquinones to construct furanoquinones and benzo[c]furan systems, reactions documented in the Science of Synthesis reference work as key annulation strategies [1]. In contrast, 2,5-diformylfuran (DFF, CAS 823-82-5), the oxidation product of HMF, is primarily valorized as a precursor to 2,5-furandicarboxylic acid (FDCA) for polyester applications (PEF) and has not been reported to undergo analogous double aldol annulation cascades . This divergent reactivity stems from the distinct spatial arrangement of the two aldehyde groups: the 3,4-vicinal orientation enables tandem cyclization cascades that the 2,5-distal orientation cannot support.

Dialdehyde Annulation
Class-level
3,4-Furandicarboxaldehyde: double aldol condensation → furanoquinones/benzo[c]furans. 2,5-DFF: primarily FDCA/polyester route.
3,4-Vicinal dialdehyde enables unique annulation cascades.
Science of Synthesis; aldol in acetic acid.
aldol condensation furanoquinones benzo[c]furan annulation

Recommended Procurement Scenarios


Biobased Copolyester Development with Tunable Thermal Stability

Research groups synthesizing furanic-aliphatic copolyesters via enzymatic (CALB) or chemocatalytic polycondensation should procure 3,4-bis(hydroxymethyl)furan-2-carbaldehyde (or its reduced form 3,4-BHMF) when the target polymer profile demands higher thermal stability at the expense of molecular weight, or when the synthetic strategy pairs the diol with asymmetrical 2,4-furandicarboxylate esters. The quantitative evidence shows that 3,4-BHMF produces polyesters with DP 3–5 and ~50% yield versus DP 6–18 and 67–90% yield for 2,5-BHMF, yet TGA data confirm significantly enhanced thermal stability for the 3,4-BHMF-based material [1][2]. Additionally, when copolymerized with 2,4-DMFDCA, 3,4-BHMF achieves Mw up to 14 kg·mol⁻¹ with cyclic species suppressed to 10–15% versus 41% for 2,5-DMFDCA, enabling finer control over linear versus cyclic chain topology [3].

Synthesis of Integrin-Targeted Sulfated Oligosaccharide Mimetics

Medicinal chemistry laboratories developing antagonists of integrin αvβ3 for anti-metastatic or anti-angiogenic applications should procure 3,4-bis(hydroxymethyl)furan as the core scaffold for constructing sulfated saccharide mimetics of the GSF class. The published synthetic route requires only three steps from 3,4-bis(hydroxymethyl)furan and benzoylated galactose imidate. Critically, the 3,4-bis(hydroxymethyl)furan core is not interchangeable with alternative scaffolds: both the unsubstituted core and the digalactosylated analog BGF were tested as controls and elicited no comparable biological activity, while GSF achieved complete inhibition of WM-115 melanoma cell adhesion to fibrinogen and fibronectin and effective inhibition of endothelial tubule formation [4].

Construction of Furanoquinone and Benzo[c]furan Frameworks

Synthetic organic groups pursuing furan-fused polycyclic targets—including furanoquinone natural product analogs and benzo[c]furan systems—should procure 3,4-bis(hydroxymethyl)furan-2-carbaldehyde as a precursor to 3,4-furandicarboxaldehyde. The 3,4-vicinal dialdehyde undergoes double aldol condensation cascades with dibenzoylethane and hydroquinones that are not feasible with the 2,5-distal dialdehyde DFF, which is primarily directed toward FDCA and polyester applications [5]. This regioisomeric differentiation makes the 3,4-substituted compound the rational procurement choice for annulation-based heterocyclic discovery.

Electrochemical Derivatization to Pyridazine Derivatives

Electroorganic synthesis laboratories exploring furan-to-pyridazine ring expansion strategies should consider 3,4-bis(hydroxymethyl)furan-2-carbaldehyde (or its reduced form) as a starting material. Electrolytic methoxylation of 3,4-bis(hydroxymethyl)furan under intense cooling yields 2,5-dimethoxy-3,4-bis(hydroxymethyl)-2,5-dihydrofuran, which upon reaction with hydrazine hydrate produces 4,5-bis(hydroxymethyl)pyridazine—a transformation that exploits the specific 3,4-substitution pattern [6]. The symmetrical 2,5-substituted analogs do not provide the same ring-expansion trajectory, making the 3,4-isomer the necessary starting material for this specific heterocyclic transformation pathway.

Application
Selection Property
Validation Focus
Biopolyester Development
Substitution pattern & thermal stability
DP, TGA, Mw vs. cyclic fraction
Integrin-Targeted Mimetics
3,4-Scaffold regiochemistry
Integrin αvβ3 binding & adhesion assay
Furanoquinone Synthesis
Vicinal dialdehyde annulation
Aldol cascade efficiency
Pyridazine Derivatization
3,4-Diol ring expansion
Methoxylation & hydrazine coupling
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